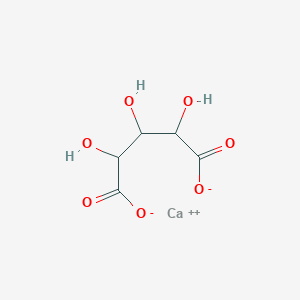
Pentaric acid, calcium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentaric acid, calcium salt, also known as calcium pentarate, is a chemical compound that consists of pentaric acid and calcium ions. This compound is known for its chelating properties, which means it can form stable complexes with metal ions. It is used in various scientific and industrial applications due to its ability to bind with metals and its stability in different conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentaric acid, calcium salt can be synthesized through the neutralization reaction between pentaric acid and calcium hydroxide. The reaction typically involves dissolving pentaric acid in water and then slowly adding calcium hydroxide while maintaining the pH at a neutral level. The reaction is exothermic, and the resulting solution is then evaporated to obtain the solid calcium salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale neutralization reactions. The process begins with the preparation of a concentrated solution of pentaric acid. Calcium hydroxide is then added in a controlled manner to ensure complete neutralization. The mixture is continuously stirred and heated to facilitate the reaction. After the reaction is complete, the solution is filtered to remove any impurities, and the product is crystallized and dried.
Analyse Des Réactions Chimiques
Types of Reactions
Pentaric acid, calcium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states of the metal ions it chelates.
Reduction: It can be reduced under specific conditions to release the bound metal ions.
Substitution: It can undergo substitution reactions where the calcium ion is replaced by other metal ions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Metal salts such as sodium chloride, potassium nitrate.
Major Products Formed
Oxidation: Formation of higher oxidation state metal complexes.
Reduction: Release of free metal ions and formation of reduced metal complexes.
Substitution: Formation of new metal-pentarate complexes with different metal ions.
Applications De Recherche Scientifique
Pentaric acid, calcium salt has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to study metal ion interactions and complex formation.
Biology: Employed in biochemical assays to remove metal ions that may interfere with biological processes.
Medicine: Utilized in radiopharmaceuticals for imaging and treatment of certain medical conditions.
Industry: Applied in water treatment processes to remove heavy metals and in the production of high-purity metals.
Mécanisme D'action
The mechanism of action of pentaric acid, calcium salt involves the chelation of metal ions. The compound forms stable complexes with metal ions through its multiple binding sites. This chelation process involves the donation of electron pairs from the oxygen atoms of the carboxyl groups to the metal ions, forming coordinate covalent bonds. The resulting complex is highly stable and can effectively sequester metal ions, preventing them from participating in unwanted chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar properties.
Nitrilotriacetic acid (NTA): A chelating agent with fewer binding sites compared to pentaric acid.
Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with a similar structure but different binding properties.
Uniqueness
Pentaric acid, calcium salt is unique due to its specific binding affinity for calcium ions and its stability under various conditions. Unlike EDTA and NTA, pentaric acid has a higher number of binding sites, allowing it to form more stable complexes with metal ions. This makes it particularly useful in applications where strong and stable metal chelation is required.
Propriétés
Numéro CAS |
68568-63-8 |
|---|---|
Formule moléculaire |
C5H6CaO7 |
Poids moléculaire |
218.17 g/mol |
Nom IUPAC |
calcium;2,3,4-trihydroxypentanedioate |
InChI |
InChI=1S/C5H8O7.Ca/c6-1(2(7)4(9)10)3(8)5(11)12;/h1-3,6-8H,(H,9,10)(H,11,12);/q;+2/p-2 |
Clé InChI |
AYECNEQRBSXESR-UHFFFAOYSA-L |
SMILES canonique |
C(C(C(=O)[O-])O)(C(C(=O)[O-])O)O.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1,3-Benzothiazol-2-yl)oxy]ethan-1-ol](/img/structure/B13784772.png)
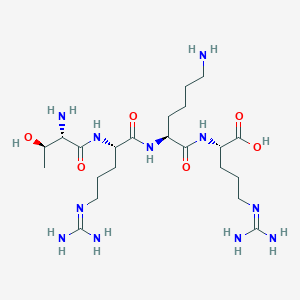
![Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B13784784.png)
![diaminomethylidene-[2-(dimethylcarbamoyloxy)phenyl]azanium;nitrate](/img/structure/B13784790.png)
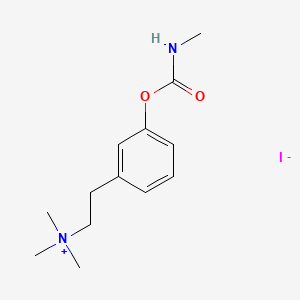
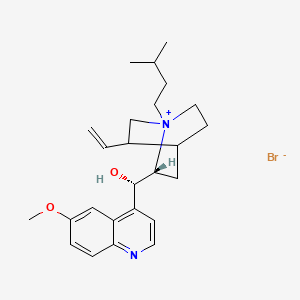
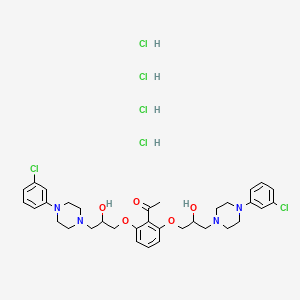
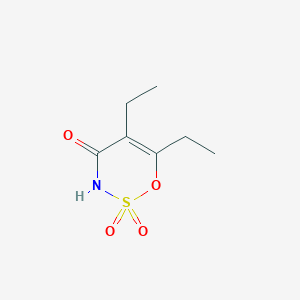
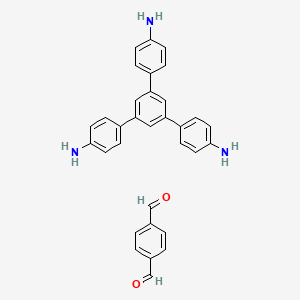
![[2-Hydroxy-3-(tridecyloxy)propyl]trimethylammonium chloride](/img/structure/B13784824.png)
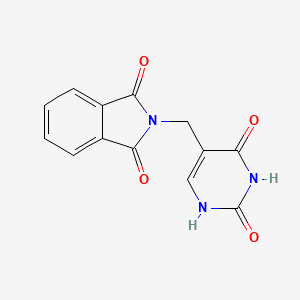

![1-[4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13784852.png)
![(2R,6S,7S)-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B13784853.png)
